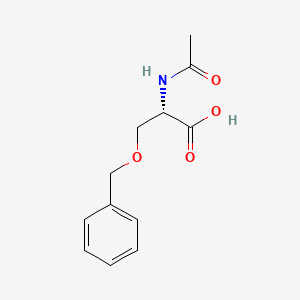

(S)-2-Acetamido-3-(benzyloxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-Acetamido-3-(benzyloxy)propanoic acid” is a chemical compound . It is a solid substance . The empirical formula is C17H19NO3 and the molecular weight is 285.34 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the synthesis of an amino acid building block involved a suspension of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid in dichloromethane at 0°C, to which tert-Butyl 2,2,2-trichloroacetimidate in diethyl ether was added slowly .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids like this compound can undergo a variety of reactions . They can be converted into acid chlorides, anhydrides, and esters . They can also participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as weak acids .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . The empirical formula is C17H19NO3 and the molecular weight is 285.34 . The InChI code for this compound is 1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Methods : This compound has been synthesized through various chemical processes, contributing to the development of organic synthesis methodologies (Jacquinet & Sinaÿ, 1974).

- Chemical Transformations : Research has explored its transformation into other chemical entities, demonstrating its utility as a versatile starting material in synthetic chemistry (Cai, Ling, & Bundle, 2009).

Biochemical Applications

- Detection in Biological Samples : The compound has been identified as a potential detoxification product of acrolein and benzene in conjugation with N-acetyl(-L-)cysteine derived from glutathione, detectable in human urine (Stanek, Krenmayr, Scherer, & Schmid, 1993).

- Role in Adjuvant Activity : It has been studied in the context of bacterial peptidoglycan derivatives, highlighting its potential in the development of adjuvant activities (Merser, Sinaỹ, & Adam, 1975).

Material Science

- In Material Synthesis : Its derivatives have been used in the synthesis of polybenzoxazine, demonstrating its application in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Pharmaceutical Research

- Antitumor Activities : Research on its derivatives has shown potential in antitumor activities, indicating its relevance in pharmaceutical research (Jing, 2011).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Research on similar compounds suggests potential applications in the treatment of type 2 diabetes . Two compounds, based on the meta-substituted phenylpropanoic acid, were shown to have a pronounced hypoglycemic effect in the oral glucose tolerance test with CD-1 mice . This suggests that “(S)-2-Acetamido-3-(benzyloxy)propanoic acid” and similar compounds could have potential therapeutic applications in the future.

Mecanismo De Acción

Target of Action

Acetyl-O-benzyl-L-serine, also known as Ac-Ser(Bzl)-OH, is a substrate for N-terminal acetyltransferases . These enzymes are responsible for the acetylation of proteins, a post-translational modification that plays a crucial role in various cellular functions .

Mode of Action

Ac-Ser(Bzl)-OH interacts with its target enzymes by serving as a substrate for acetylation. The acetylation process involves the transfer of an acetyl group from Ac-Ser(Bzl)-OH to the N-terminus of a protein . This modification can influence the protein’s function, stability, and interaction with other molecules .

Biochemical Pathways

The acetylation of proteins is a critical part of many biochemical pathways. For instance, N-terminal acetylation can affect protein synthesis, folding, and degradation . It can also influence protein-protein interactions and the localization of proteins within the cell .

Pharmacokinetics

The stability of similar compounds in systemic circulation and their rate of intracellular processing are key factors determining their efficacy .

Result of Action

The acetylation of proteins by Ac-Ser(Bzl)-OH can have various molecular and cellular effects. For example, it can modulate the activity of enzymes, influence the structure of proteins, and affect cellular processes such as signal transduction .

Action Environment

The action of Ac-Ser(Bzl)-OH can be influenced by various environmental factors. For instance, the activity of N-terminal acetyltransferases can vary depending on the cellular environment . Additionally, factors such as pH and temperature can affect the stability and efficacy of Ac-Ser(Bzl)-OH .

Propiedades

IUPAC Name |

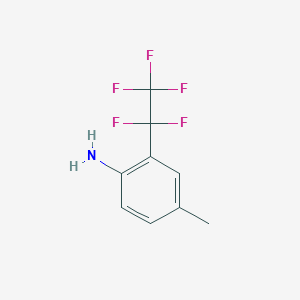

(2S)-2-acetamido-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIOVJIUUWDCR-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)

![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)

![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)

![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)